REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[N+:10]([O-])([OH:12])=[O:11]>C(O)(=O)C.C(OC(=O)C)(=O)C>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:5]([CH:4]=1)[NH2:6]
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Name
|
|
Quantity
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2.21 g
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Type
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reactant
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Smiles
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COC=1C=C(N)C=CC1
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Name
|
|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
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Quantity
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1 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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When the cooling bath was removed, whereupon the solution temperature
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Type
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CUSTOM
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Details
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rose to 60° C
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Type
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TEMPERATURE
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Details
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to cool down to room temperature
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Type
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ADDITION
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Details
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poured into ice-water (100 ml)
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Type
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CUSTOM
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Details
|
The separated crystals were collected by suction
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Type
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WASH
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Details
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washed with water
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Type
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ADDITION
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Details
|
To the crystals was added 4N hydrochloric acid (45 ml)
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by silica gel chromatography (eluent: chloroform)
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Name
|
|
Type
|
product
|
Smiles
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COC=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |